molecular formula C12H21NO3 B1378795 tert-butyl (3S)-3-(prop-2-en-1-yloxy)pyrrolidine-1-carboxylate CAS No. 1461689-28-0

tert-butyl (3S)-3-(prop-2-en-1-yloxy)pyrrolidine-1-carboxylate

Cat. No.: B1378795
CAS No.: 1461689-28-0
M. Wt: 227.3 g/mol
InChI Key: MQIIVKFWBPFQSO-JTQLQIEISA-N
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Description

Tert-butyl (3S)-3-(prop-2-en-1-yloxy)pyrrolidine-1-carboxylate is an organic compound characterized by its unique chemical structure, which features a pyrrolidine ring and a tert-butyl ester functional group. This compound is significant in synthetic chemistry and various industrial applications due to its stability and reactivity profile.

Scientific Research Applications

Tert-butyl (3S)-3-(prop-2-en-1-yloxy)pyrrolidine-1-carboxylate has extensive applications in scientific research:

  • Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

  • Biology: Researchers employ this compound in the development of bioactive molecules and probes for studying biological pathways.

  • Medicine: Its derivatives are explored for potential therapeutic uses, including drug development and formulation.

  • Industry: This compound is used in the production of specialty chemicals, polymers, and as a precursor for various industrial applications.

Safety and Hazards

The safety and toxicity information of “tert-butyl 2-(prop-2-en-1-yl)pyrrolidine-1-carboxylate” can be found on ChemicalBook .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S)-3-(prop-2-en-1-yloxy)pyrrolidine-1-carboxylate typically involves a multi-step process. One common method begins with the preparation of the pyrrolidine ring, which is then functionalized to introduce the prop-2-en-1-yloxy group. The tert-butyl ester is finally added through esterification.

Industrial Production Methods

Industrial production of this compound often utilizes streamlined processes to ensure high yield and purity. This involves the use of optimized reaction conditions such as controlled temperatures, catalysts, and solvents that facilitate each step of the synthesis efficiently. Continuous flow reactors are sometimes employed to enhance production scales.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3S)-3-(prop-2-en-1-yloxy)pyrrolidine-1-carboxylate undergoes several types of chemical reactions:

  • Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups.

  • Reduction: It can be reduced to remove the ester group, yielding various derivatives.

  • Substitution: It participates in nucleophilic substitution reactions, where the prop-2-en-1-yloxy group can be replaced with other functional groups.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate or chromium trioxide.

  • Reducing Agents: Lithium aluminum hydride or borane.

  • Substitution Reagents: Alkyl halides or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution typically results in the formation of new esters or ethers.

Mechanism of Action

The mechanism by which tert-butyl (3S)-3-(prop-2-en-1-yloxy)pyrrolidine-1-carboxylate exerts its effects involves interaction with specific molecular targets. It may bind to active sites on enzymes or receptors, modulating biological pathways. The presence of the pyrrolidine ring and the ester functional group facilitates these interactions, making it a versatile compound in both chemical and biological contexts.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2S)-2-(prop-2-en-1-yloxy)pyrrolidine-1-carboxylate

  • tert-Butyl (3R)-3-(prop-2-en-1-yloxy)pyrrolidine-1-carboxylate

  • tert-Butyl (3S)-3-(but-2-en-1-yloxy)pyrrolidine-1-carboxylate

Uniqueness

Tert-butyl (3S)-3-(prop-2-en-1-yloxy)pyrrolidine-1-carboxylate stands out due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. Its structure allows for unique chemical transformations and applications, particularly in the synthesis of enantiomerically pure compounds.

Properties

IUPAC Name

tert-butyl (3S)-3-prop-2-enoxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-5-8-15-10-6-7-13(9-10)11(14)16-12(2,3)4/h5,10H,1,6-9H2,2-4H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQIIVKFWBPFQSO-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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